2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a methylthio group attached to the pyrazolo[1,5-a]pyrazine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 3-chlorophenylhydrazine and 2-(methylthio)acetonitrile as starting materials. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the nucleophile used
Scientific Research Applications
2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds also feature a pyrazolo[1,5-a] core but differ in their substitution patterns and biological activities.
Cyanated pyrazolo[1,5-a]pyridines: These compounds contain a cyano group and exhibit different chemical and biological properties compared to the chlorophenyl and methylthio substituents.
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure but have distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-18-13-12-8-11(16-17(12)6-5-15-13)9-3-2-4-10(14)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACWOENITDIKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN2C1=CC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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